molecular formula C8H10BrNO B11885717 2-Amino-4-bromo-3,5-dimethylphenol CAS No. 861615-81-8

2-Amino-4-bromo-3,5-dimethylphenol

Cat. No.: B11885717
CAS No.: 861615-81-8
M. Wt: 216.07 g/mol
InChI Key: WWPNJSASIWYDIM-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-3,5-dimethylphenol is an organic compound with the molecular formula C8H10BrNO It is a brominated phenol derivative, characterized by the presence of amino and methyl groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-3,5-dimethylphenol can be achieved through several methods. One common approach involves the bromination of 3,5-dimethylphenol followed by amination. The reaction typically uses bromine as the brominating agent and ammonia or an amine as the aminating agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-bromo-3,5-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-amino-3,5-dimethylphenol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

2-Amino-4-bromo-3,5-dimethylphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-3,5-dimethylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Amino-4-bromo-3,5-dimethylphenol is unique due to its specific substitution pattern on the aromatic ring. This unique structure can lead to different reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

861615-81-8

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-amino-4-bromo-3,5-dimethylphenol

InChI

InChI=1S/C8H10BrNO/c1-4-3-6(11)8(10)5(2)7(4)9/h3,11H,10H2,1-2H3

InChI Key

WWPNJSASIWYDIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)N)O

Origin of Product

United States

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